molecular formula C10H11N B3121061 4,5-dimethyl-1H-indole CAS No. 27866-47-3

4,5-dimethyl-1H-indole

Cat. No. B3121061
CAS RN: 27866-47-3
M. Wt: 145.2 g/mol
InChI Key: VHXSIFLDVKFKDG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Indole derivatives, including “4,5-dimethyl-1H-indole”, can exhibit a variety of chemical reactions. For instance, indole-sulfonamide undergoes substitution, primarily at the C-3 position .

Scientific Research Applications

Synthesis and Functionalization

4,5-dimethyl-1H-indole, as a derivative of the indole nucleus, plays a crucial role in the synthesis and functionalization of various biologically active compounds. These compounds find applications in pharmaceuticals, agrochemicals, and fine chemicals. Indoles, including 4,5-dimethyl-1H-indole, are typically synthesized and functionalized using palladium-catalyzed reactions, which are known for their wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

Biological Activity and Drug Synthesis

Indole derivatives, such as 4,5-dimethyl-1H-indole, are essential elements in the synthesis of natural and synthetic compounds with significant biological activity. These compounds can exhibit various biological activities, potentially including acting as enzyme inhibitors and treatment for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Chemical Sensing

A novel derivative of 4,5-dimethyl-1H-indole has been developed as a dual chemosensor for recognizing Fe3+ and Cu2+ ions. This application is significant in chemical sensing and analysis (Şenkuytu et al., 2019).

Antimicrobial Activities

N-substituted derivatives of indoles, including 4,5-dimethyl-1H-indole, have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential as new drugs in combating bacterial and fungal infections (Shaikh & Debebe, 2020).

Electrochemical Applications

Dimethyl derivatives of 1H,8H-pyrrolo[3,2-g]indole have been investigated for their electrochemical oxidative polymerization, demonstrating the potential of 4,5-dimethyl-1H-indole derivatives in the field of electrochemistry and material science (Berlin, Pagani, Schiavon, & Zotti, 1990).

Future Directions

Indole derivatives, including “4,5-dimethyl-1H-indole”, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities.

properties

IUPAC Name

4,5-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-3-4-10-9(8(7)2)5-6-11-10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSIFLDVKFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OM Habib, AS Mohamed, NA Al-Awadi - Journal of Analytical and Applied …, 2023 - Elsevier
aryl-1,2,3-triazole-4-carboxylate esters 1-13, − 4-carboxamides 14–16, ethyl 1-aryl-5-methyl/phenyl-1,2,3-triazole carboxylates 17–21, − 4-carboxamides 22–24, and 1,4,5-…
Number of citations: 0 www.sciencedirect.com
Q Han, S Fu, X Zhang, S Lin, Q Huang - Tetrahedron Letters, 2016 - Elsevier
Two facile methods for the preparation of 6H-isoindolo[2,1-α]indol-6-ones were developed. In the first protocol, 6H-isoindolo[2,1-α]indol-6-ones were prepared from 2-(2-iodophenyl)-1H-…
Number of citations: 20 www.sciencedirect.com
N Thies, CG Hrib, E Haak - Chemistry–A European Journal, 2012 - Wiley Online Library
Several ruthenium‐catalyzed atom‐economic transformations of propargyl alcohols with pyrroles or indoles leading to alkylated, propargylated, or annulated heteroaromatics are …
S Thavaselvan, K Parthasarathy - Organic Letters, 2020 - ACS Publications
An inexpensive and benchtop stable Ni-catalyst/Zn system for the synthesis of pyrrolo/indoloquinolines and indolo[2,1-a]isoquinolines is explored. This platform provides a one-pot entry …
Number of citations: 23 pubs.acs.org
D Luo - 2011 - search.proquest.com
Arynes and heteroarynes are very important and useful reactive intermediates with many applications in organic synthesis, including natural products total synthesis. Although benzyne, …
Number of citations: 5 search.proquest.com

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